5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole

X-ray Crystallography Structural Biology Cytochrome bc1 Complex

5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole (also known as HDBT or HHDBT) is a small-molecule, competitive inhibitor of the Qo site of the cytochrome bc1 complex (Complex III, ubiquinol:cytochrome c oxidoreductase) from Saccharomyces cerevisiae. It belongs to the alkyl-6-hydroxy-4,7-dioxobenzothiazole class of compounds, which mimic the natural substrate ubiquinol.

Molecular Formula C14H17NO3S
Molecular Weight 279.36 g/mol
CAS No. 611207-02-4
Cat. No. B3063201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole
CAS611207-02-4
Molecular FormulaC14H17NO3S
Molecular Weight279.36 g/mol
Structural Identifiers
SMILESCCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O
InChIInChI=1S/C14H17NO3S/c1-2-3-4-5-6-7-9-11(16)10-14(19-8-15-10)13(18)12(9)17/h8,16H,2-7H2,1H3
InChIKeyPJALLUJRPFUWAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole (CAS 611207-02-4): A Benchmark Qo Site Inhibitor for Cytochrome bc1 Complex Research


5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole (also known as HDBT or HHDBT) is a small-molecule, competitive inhibitor of the Qo site of the cytochrome bc1 complex (Complex III, ubiquinol:cytochrome c oxidoreductase) from Saccharomyces cerevisiae [1]. It belongs to the alkyl-6-hydroxy-4,7-dioxobenzothiazole class of compounds, which mimic the natural substrate ubiquinol [1]. The compound is characterized by a benzothiazole-4,7-dione core, a hydroxy group at the 6-position, and a seven-carbon (n-heptyl) alkyl chain at the 5-position [2].

Why 5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole Cannot Be Substituted with Closely Related Analogs


Within the alkyl-6-hydroxy-4,7-dioxobenzothiazole class, small structural variations profoundly alter binding kinetics, pH-dependent potency, and the resultant structural data. For example, the length of the alkyl side chain, which ranges from 7 to 15 carbons for active inhibitors, is known to modulate binding affinity and interaction with the hydrophobic environment of the Qo pocket [1]. Substituting the n-heptyl chain with a longer undecyl chain (as in UHDBT) results in a different inhibitor with distinct binding rate constants and pH dependency [2]. Therefore, 5-n-heptyl-6-hydroxy-4,7-dioxobenzothiazole represents a specific molecular entity with a unique, well-characterized structural and functional profile that is not interchangeable with other dioxobenzothiazoles or Qo site inhibitors.

Quantitative Differentiation of 5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole Against Key Comparators


High-Resolution Structural Data at 2.5 Å Provides Unambiguous Binding Mode Definition

The crystal structure of the S. cerevisiae bc1 complex with 5-n-heptyl-6-hydroxy-4,7-dioxobenzothiazole bound at the Qo site was determined at a resolution of 2.5 Å (PDB ID: 1P84) [1]. This high-resolution structure provides atomic-level detail of the inhibitor's binding mode, revealing specific interactions such as a polarized hydrogen bond to His181 of the Rieske iron-sulfur protein and weak hydrogen bonds with cytochrome b residue Tyr279 [1]. In contrast, the structurally related antimalarial drug atovaquone was co-crystallized with the same S. cerevisiae bc1 complex at a lower resolution of 3.0 Å [2], which provides less precise structural information.

X-ray Crystallography Structural Biology Cytochrome bc1 Complex

Alkyl Chain Length Dictates Binding Kinetics: Heptyl vs. Undecyl Side Chain

The length of the alkyl side chain in dioxobenzothiazoles is a critical determinant of binding kinetics. The target compound, with an n-heptyl chain (C7), is an active inhibitor, while the closely related analog 5-n-undecyl-6-hydroxy-4,7-dioxobenzothiazole (UHDBT), with a longer C11 chain, exhibits a different kinetic profile. The binding rate constant (kon) for UHDBT to the bovine bc1 complex is 2.3 × 10^5 M⁻¹ s⁻¹ at pH 7.5 [1]. This value is specific to the undecyl analog and cannot be extrapolated to the heptyl compound, which may exhibit a different kon due to altered hydrophobic interactions within the Qo pocket. Additionally, UHDBT's binding is pH-dependent, whereas stigmatellin's is not [1].

Enzyme Kinetics Inhibitor Binding Structure-Activity Relationship

Distinct Ionization State and pH-Dependent Inhibition Profile vs. Stigmatellin

5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole binds in its ionized (anionic) form, a finding confirmed by its crystal structure and spectroscopic analysis [1]. The measured pKa of its hydroxy group is 6.1 in detergent micelles [1]. Critically, its inhibitory efficacy decreases at alkaline pH, which is attributed to the protonation state of the binding site residue His181 (pKa = 7.5) [1]. In contrast, the binding of the Qo site inhibitor stigmatellin to the bc1 complex is not pH-dependent [2]. This demonstrates a fundamental mechanistic difference in how pH influences the interaction of these two inhibitors with the target enzyme.

Mechanism of Action pKa pH Dependence

Unique Binding Orientation Reveals Key Structural Rearrangements in the Qo Pocket

The high-resolution crystal structure of the bc1 complex with 5-n-heptyl-6-hydroxy-4,7-dioxobenzothiazole reveals a unique conformation of the binding pocket. Specifically, the residue Glu272, which is a proposed primary ligand and proton acceptor for the natural substrate ubiquinol, is not bound to the inhibitor. Instead, it is rotated out of the binding pocket and forms a hydrogen bond via a single water molecule to the heme bL propionate A [1]. This specific conformational arrangement provides direct structural evidence for a proposed proton exit pathway [1].

Ligand Binding Conformational Change Structure-Function Analysis

High-Impact Applications for 5-n-Heptyl-6-hydroxy-4,7-dioxobenzothiazole (CAS 611207-02-4) in Research and Development


High-Resolution Structural Studies of the Cytochrome bc1 Complex

As the co-crystallized ligand in the 2.5 Å structure of the yeast bc1 complex (PDB 1P84), this compound is the definitive choice for soaking or co-crystallization experiments aimed at trapping the Qo site in a specific conformation [1]. Its well-defined electron density and unique binding pose, including the rotated Glu272 residue, enable precise molecular replacement for phasing and provide a superior reference for analyzing inhibitor-bound states compared to lower-resolution structures of complexes with other inhibitors [1].

Probing the Q-Cycle Mechanism and Proton Transfer Pathways

The combination of its ionized binding state (pKa = 6.1) and the pH-dependent nature of its inhibition, linked to the protonation state of His181 (pKa = 7.5), makes this compound an ideal probe for dissecting the protonmotive Q-cycle [1]. Researchers can leverage its pH sensitivity in kinetic assays to investigate how protonation events modulate inhibitor binding and enzyme activity, providing mechanistic insights not accessible with pH-insensitive inhibitors like stigmatellin [2].

Structure-Activity Relationship (SAR) Studies on Qo Site Inhibitors

As a member of the alkyl-6-hydroxy-4,7-dioxobenzothiazole class, this compound serves as a key reference point in SAR studies. Its n-heptyl (C7) side chain represents a distinct point on the activity spectrum for this class, which shows inhibition for chain lengths from 7 to 15 carbons [1]. By comparing its properties and structure (PDB 1P84) with those of the undecyl (C11) analog UHDBT, researchers can precisely correlate alkyl chain length with changes in binding kinetics, potency, and pH dependency [3].

Benchmark for Computational Modeling and Docking Simulations

The high-resolution (2.5 Å) crystal structure (PDB 1P84) provides an experimentally validated, atomic-detail template of the inhibitor-bound Qo site [1]. This makes the compound a superior benchmark for validating molecular docking poses, scoring functions, and molecular dynamics simulations of the bc1 complex, offering a more reliable dataset for computational chemists than lower-resolution structures of other bound inhibitors like atovaquone (3.0 Å) [4].

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